molecular formula C12H14FN3O2S B2746832 2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile CAS No. 241127-16-2

2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile

Cat. No.: B2746832
CAS No.: 241127-16-2
M. Wt: 283.32
InChI Key: YIHDFEMKHOPYKR-LFIBNONCSA-N
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Description

2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile is an organic compound that features a complex structure with a tert-butylsulfonyl group, a fluorophenyl group, and a hydrazono group attached to an acetonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile typically involves multiple steps:

    Formation of the tert-butylsulfonyl group: This can be achieved by reacting tert-butyl alcohol with sulfur trioxide or chlorosulfonic acid.

    Introduction of the fluorophenyl group: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.

    Formation of the hydrazono group: This can be done by reacting hydrazine or a hydrazine derivative with an appropriate precursor.

    Coupling reactions: The final step involves coupling the above intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylsulfonyl)-2-[2-(2-chlorophenyl)hydrazono]acetonitrile
  • 2-(tert-butylsulfonyl)-2-[2-(2-bromophenyl)hydrazono]acetonitrile
  • 2-(tert-butylsulfonyl)-2-[2-(2-methylphenyl)hydrazono]acetonitrile

Uniqueness

2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-7-5-4-6-9(10)13/h4-7,15H,1-3H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHDFEMKHOPYKR-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=CC=C1F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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